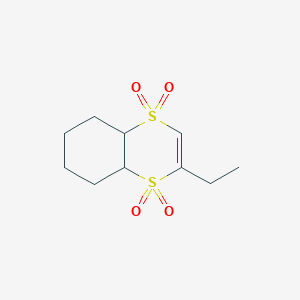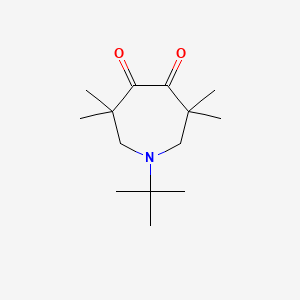![molecular formula C10H18O2 B14640140 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- CAS No. 54105-78-1](/img/structure/B14640140.png)
2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of tetrahydropyran with 3-methyl-2-butenyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the 3-methyl-2-butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halides, amines, acidic or basic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted pyrans depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as precursors to active pharmaceutical ingredients or as lead compounds in drug discovery.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Tetrahydro-2-methyl-2H-pyran: A similar compound with a methyl group instead of the 3-methyl-2-butenyl group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another derivative with a propynyloxy group.
Uniqueness: 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
54105-78-1 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(3-methylbut-2-enoxy)oxane |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h6,10H,3-5,7-8H2,1-2H3 |
InChIキー |
MNVMUVSCAQIZEE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1CCCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)


![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)



![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)
